molecular formula C11H15NO6S B1211402 2-[(2,5-Dimethoxyphenyl)sulfonyl-methylamino]acetic acid

2-[(2,5-Dimethoxyphenyl)sulfonyl-methylamino]acetic acid

Cat. No. B1211402
M. Wt: 289.31 g/mol
InChI Key: BVQOYZHZQLWPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]acetic acid is a sulfonamide.

Scientific Research Applications

Fluorographic Detection Techniques

2-[(2,5-Dimethoxyphenyl)sulfonyl-methylamino]acetic acid is utilized in optimized fluorographic procedures, where acetic acid acts as the solvent. This methodology, compared to other fluorographic procedures, offers technical advantages such as not requiring pre-fixing of proteins in gels and compatibility with both agarose and acrylamide gels. It presents a simple, sensitive, and efficient alternative for fluorographic methods (Skinner & Griswold, 1983).

Synthesis and Chemical Characterization

The compound is involved in the synthesis of various chemical entities. For instance, in the preparation of methyl 2-amino-2-6-dideoxy-α-d-glucopyranoside-sulfonic acid, the process included oxidation steps in acetic acid, demonstrating the role of acetic acid in chemical synthesis pathways (Fernández-Bolaños et al., 1993).

Polymeric Material Development

In the field of polymeric materials, derivatives of 2-[(2,5-Dimethoxyphenyl)sulfonyl-methylamino]acetic acid are used. For example, sulfide and sulfoxide based poly(ether-amide)s were synthesized using related diacid monomers, leading to polymers with good thermal stability and solubility in polar solvents (Shockravi et al., 2006).

Pharmaceutical Synthesis Applications

The compound finds use in pharmaceutical synthesis. An improved synthesis of Clopidogrel Sulfate involves the use of related compounds, showcasing its importance in the synthesis of critical pharmaceutical intermediates (Hu Jia-peng, 2012).

Advanced Chemical Synthesis Techniques

The compound is a part of advanced chemical synthesis techniques. For example, it's involved in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, indicating its role in the creation of specialized chemical structures (Watanabe et al., 2010).

properties

Product Name

2-[(2,5-Dimethoxyphenyl)sulfonyl-methylamino]acetic acid

Molecular Formula

C11H15NO6S

Molecular Weight

289.31 g/mol

IUPAC Name

2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]acetic acid

InChI

InChI=1S/C11H15NO6S/c1-12(7-11(13)14)19(15,16)10-6-8(17-2)4-5-9(10)18-3/h4-6H,7H2,1-3H3,(H,13,14)

InChI Key

BVQOYZHZQLWPOX-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=C(C=CC(=C1)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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